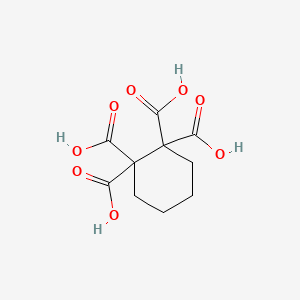
Cyclohexane-1,1,2,2-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C10H12O8. It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,1,2,2-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates the partial oxidation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more highly oxidized carboxylic acids, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
Cyclohexane-1,1,2,2-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: This compound is employed in the production of polyesters, coatings, and plastics.
Mechanism of Action
The mechanism by which cyclohexane-1,1,2,2-tetracarboxylic acid exerts its effects involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic and biochemical processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,4,5-tetracarboxylic acid: This compound has a similar structure but with carboxylic acid groups at different positions on the cyclohexane ring.
1,2,4,5-Benzenetetracarboxylic acid: A related aromatic compound with carboxylic acid groups attached to a benzene ring.
Uniqueness
Cyclohexane-1,1,2,2-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure allows it to form specific coordination complexes and participate in reactions that similar compounds may not readily undergo.
Properties
CAS No. |
223517-94-0 |
|---|---|
Molecular Formula |
C10H12O8 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
cyclohexane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C10H12O8/c11-5(12)9(6(13)14)3-1-2-4-10(9,7(15)16)8(17)18/h1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
RZIPTXDCNDIINL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
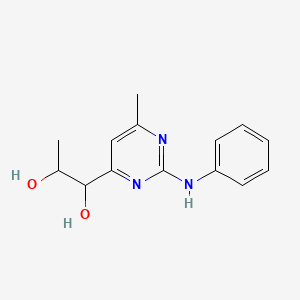
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)


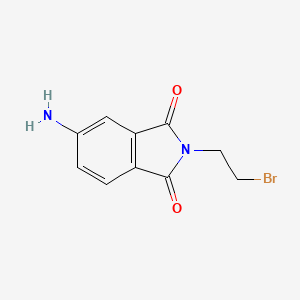
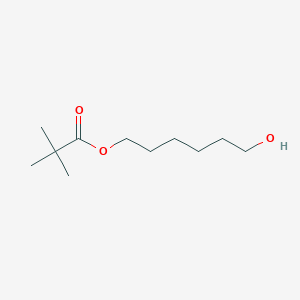
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
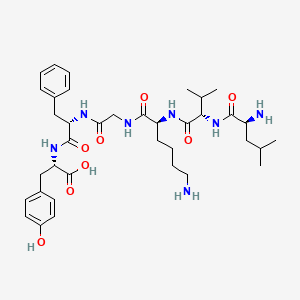
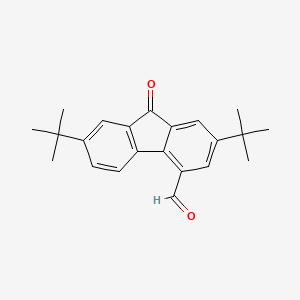
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
